molecular formula C9H9N B051510 7-Methylindole CAS No. 933-67-5

7-Methylindole

Cat. No.: B051510
CAS No.: 933-67-5
M. Wt: 131.17 g/mol
InChI Key: KGWPHCDTOLQQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylindole is an organic compound with the chemical formula C₉H₉N. It is a derivative of indole, characterized by a methyl group attached to the seventh position of the indole ring. This compound is a mildly toxic, off-white crystalline solid and is known for its distinctive aromatic properties. It is used in various applications, including the production of agricultural chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylindole can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylformanilide with potassium ethoxide. This reaction proceeds under controlled conditions to yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by purification to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles as laboratory methods but optimized for efficiency and yield. The use of catalytic processes and continuous flow reactors can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methylindole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides, nitro compounds.

Major Products Formed:

Scientific Research Applications

7-Methylindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylindole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. In biological systems, this compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group affects the compound’s electronic distribution and steric properties, making it distinct from other methylated indole derivatives .

Properties

IUPAC Name

7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWPHCDTOLQQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239374
Record name 7-Methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Very faintly beige fine plates; [Sigma-Aldrich MSDS]
Record name 7-Methylindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00603 [mmHg]
Record name 7-Methylindole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11314
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

933-67-5
Record name 7-Methylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1E6HIT9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reaction was carried out in the same manner as described in Example 1, except that the aniline was replaced by o-toluidine or o-anisidine. As a result, 7-methylindole and 7-methoxyindole were obtained in 32% and 26% yields, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylindole
Reactant of Route 2
Reactant of Route 2
7-Methylindole
Reactant of Route 3
Reactant of Route 3
7-Methylindole
Reactant of Route 4
7-Methylindole
Reactant of Route 5
Reactant of Route 5
7-Methylindole
Reactant of Route 6
Reactant of Route 6
7-Methylindole
Customer
Q & A

ANone: 7-Methylindole can be metabolized to 7-Methyltryptophan. This metabolite inhibits anthranilate synthetase, a key enzyme in the tryptophan biosynthetic pathway. [, , ] This inhibition leads to a decrease in the concentration of endogenous tryptophan, ultimately causing derepression of the tryptophan operon in bacteria like Escherichia coli. [, , ]

ANone: Unlike 5- or 6-Methyltryptophan, research suggests that 7-Methyltryptophan does not function as an active corepressor in the tryptophan operon. []

ANone: Yes, tyrosine can reverse the derepression caused by this compound or its precursor, 3-Methylanthranilic acid. This is because tyrosine increases the availability of chorismic acid, which competes with 7-Methyltryptophan for binding to anthranilate synthetase. []

ANone: this compound, alongside other indole derivatives, can interfere with the quorum sensing (QS) system of Serratia marcescens. [] This interference leads to the suppression of various virulence factors, including prodigiosin production, biofilm formation, and motility. []

ANone: The molecular formula of this compound is C9H9N, and its molecular weight is 131.17 g/mol. []

ANone: While specific spectroscopic data isn't provided in the excerpts, this compound, like other indoles, exhibits characteristic UV absorbance and fluorescence properties. Additionally, nuclear quadrupole coupling constants derived from rotational spectroscopy provide insight into the electronic environment around the nitrogen atom. []

ANone: The provided excerpts primarily focus on the biological activity and chemical synthesis of this compound. Information about its material compatibility and stability is not discussed in these papers.

ANone: Yes, computational chemistry studies using density functional theory at the ωB97XD/6-311++G(d,p) level have been conducted to calculate the barrier to internal rotation for the methyl group in this compound and other methylated indoles. [] These calculations show good agreement with experimentally determined values obtained from high-resolution rotational spectroscopy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.